molecular formula C9H14O3 B13232048 Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13232048
M. Wt: 170.21 g/mol
InChI Key: DCGKURSSYRKYMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS 73039-98-2) is a chemical compound characterized by its unique spirocyclic architecture, where two rings are connected through a single atom . This compound has a molecular formula of C9H14O3 and a molecular weight of 170.21 g/mol . Its structure features a methyl ester group, making it a versatile intermediate or building block in synthetic organic chemistry, particularly for the construction of more complex molecular architectures . Spirocyclic compounds of this class are of significant interest in scientific research due to their potential to interact with biological systems and their utility in material science . As a spirocyclic ester, this compound serves as a valuable precursor for further chemical transformations. It can undergo various reactions typical of esters, such as hydrolysis to the corresponding carboxylic acid or reduction to the alcohol, providing access to other functionalized spirocyclic scaffolds . Researchers utilize such structures as core building blocks in medicinal chemistry for exploring novel therapeutic candidates and in materials science for developing advanced polymers . The constrained three-dimensional geometry of the spirocyclic system can impart desirable properties, such as influencing the conformational flexibility of a molecule or its binding affinity to specific enzyme active sites and receptor pockets . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use in humans or animals, nor is it for personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C9H14O3/c1-6-3-4-9(5-6)7(12-9)8(10)11-2/h6-7H,3-5H2,1-2H3

InChI Key

DCGKURSSYRKYMV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C1)C(O2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The spirocyclic structure also contributes to its unique reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and molecular differences between Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Modifications
This compound (Target Compound) 73039-98-2 C₉H₁₄O₃ 170.21 5-methyl, 2-methyl ester
Methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate 1558973-38-8 C₁₀H₁₆O₃ 184.23 2,4-dimethyl, 2-methyl ester
Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate 73039-97-1 C₁₀H₁₆O₃ 184.23 4-methyl, 2-ethyl ester (vs. methyl)
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate N/A C₁₁H₁₈O₃ 198.26 4-ethyl, 2-methyl ester
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate 175881-34-2 C₇H₁₀O₃ 142.15 Smaller spiro system (2.3 vs. 2.4), no methyl
Key Observations:

Substituent Effects :

  • The Ethyl 4-methyl analog (CAS: 73039-97-1) replaces the methyl ester with an ethyl group, increasing molecular weight by ~14 g/mol .
  • The 2,4-dimethyl derivative (CAS: 1558973-38-8) introduces steric hindrance at the 4-position, which may affect reactivity or solubility .
  • The 4-ethyl-2-methyl analog (C₁₁H₁₈O₃) shows the highest molecular weight (198.26 g/mol) due to the ethyl group .

Biological Activity

Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is a compound belonging to the class of spirocyclic compounds, characterized by its unique molecular structure which includes a spiro ring system. This structure has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H16O3C_{10}H_{16}O_3, with a molecular weight of approximately 184.24 g/mol. The spirocyclic nature of the compound contributes to its unique reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound has been evaluated using the agar well diffusion method against both Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Bacillus subtilis1816 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These results indicate that this compound exhibits significant antibacterial activity, particularly against Bacillus subtilis, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS).

Treatment GroupIL-6 Production (pg/mL)TNF-α Production (pg/mL)
Control15001200
Methyl 5-methyl-1-oxaspiro800600

The reduction in cytokine levels indicates that this compound may modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Anticancer Activity

Preliminary research has shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of caspase activity.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)20
HT29 (Colon Cancer)25

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The spirocyclic structure enhances its binding affinity to enzymes and receptors involved in various metabolic pathways, influencing cellular processes such as inflammation and cell proliferation.

Case Studies

A recent case study explored the efficacy of this compound in an animal model of bacterial infection. Mice treated with this compound showed a significant reduction in bacterial load compared to untreated controls, supporting its potential use as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate in a laboratory setting?

  • Methodological Answer : Synthesis typically involves cyclization reactions or ring-closing strategies. For example, analogous spirocyclic compounds (e.g., methyl 7-oxa-bicyclo[4.1.0]heptane-2-carboxylate) are synthesized via [2+2] cycloadditions or intramolecular nucleophilic substitutions under mild acidic conditions. Optimization includes controlling reaction temperature (e.g., 0–25°C) and using catalysts like BF₃·OEt₂ to stabilize intermediates . Characterization via 1H^1 \text{H} and 13C^13 \text{C} NMR is critical to confirm spirocyclic geometry, with specific attention to coupling constants (e.g., δ 3.53–4.21 ppm for oxygen-containing rings) .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :

  • Handling : Use PPE (nitrile gloves, face shields) to avoid skin/eye contact. Avoid dust generation; work in a fume hood with local exhaust ventilation .
  • Storage : Store in airtight containers at 2–8°C in a dry environment. Stability data indicate no decomposition under inert atmospheres for ≥6 months .
  • Emergency Protocols : For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis .

Q. What spectroscopic techniques are most effective for structural elucidation of this spirocyclic compound?

  • Methodological Answer :

  • NMR : 1H^1 \text{H} NMR identifies proton environments (e.g., sp³-hybridized carbons at δ 1.2–2.3 ppm, oxygenated carbons at δ 60–80 ppm). 13C^13 \text{C} NMR confirms ester carbonyl signals (δ ~170 ppm) and spiro junction carbons .
  • X-ray Crystallography : Resolves absolute configuration and ring strain. For example, analogous bicyclo[2.2.1]heptane derivatives show bond angles of 95–105° at the spiro center .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to model electrophilic/nucleophilic sites. Fukui indices (e.g., ff^- > 0.1) highlight susceptibility at the ester carbonyl or spiro oxygen .
  • Transition State Analysis : IRC (intrinsic reaction coordinate) calculations map ring-opening pathways under acidic conditions, with activation energies ~25–30 kcal/mol .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar spirocyclic compounds?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HepG2) to assess target specificity. For example, bicyclo[2.2.1]heptane derivatives show 10-fold differences in cytotoxicity due to stereoelectronic effects .
  • SAR Studies : Modify substituents (e.g., replacing methyl with trifluoromethyl) to isolate steric vs. electronic contributions. Dose-response curves (0.1–100 µM) quantify potency shifts .

Q. How does the spirocyclic scaffold influence metabolic stability in pharmacokinetic studies?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Spirocycles often exhibit prolonged half-lives (t₁/₂ > 4 h) due to reduced cytochrome P450 access .
  • Isotope Labeling : Use 3H^3 \text{H}- or 14C^14 \text{C}-labeled analogs to track metabolites. Dominant pathways include ester hydrolysis (major) and oxidative ring opening (minor) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.